molecular formula C28H30FN3O2 B10754915 N-cyclohexyl-2-(3-fluoro-N-(2-pyridin-4-ylacetyl)anilino)-2-(2-methylphenyl)acetamide

N-cyclohexyl-2-(3-fluoro-N-(2-pyridin-4-ylacetyl)anilino)-2-(2-methylphenyl)acetamide

Cat. No.: B10754915
M. Wt: 459.6 g/mol
InChI Key: IMNXDWVLNJJERQ-UHFFFAOYSA-N
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Description

BRD-A05715709 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties and interactions with biological systems, making it a subject of interest for researchers.

Scientific Research Applications

BRD-A05715709 has been studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery. It has shown promise in modulating the activity of specific molecular targets, making it a valuable tool for studying cellular processes and developing new therapeutic agents. The compound’s ability to interact with biological systems has made it a subject of interest for researchers exploring new treatments for various diseases .

Mechanism of Action

The mechanism of action of BRD-A05715709 involves its interaction with specific molecular targets and pathways within biological systems. It is known to modulate the activity of certain proteins and enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect gene expression and protein function .

Comparison with Similar Compounds

Some of these similar compounds include fluvastatin, niclosamide, and pifithrin-alpha Each of these compounds has unique properties and interactions with biological systems, making them valuable tools for researchers

If you have any more specific questions or need further details, feel free to ask!

Properties

Molecular Formula

C28H30FN3O2

Molecular Weight

459.6 g/mol

IUPAC Name

N-cyclohexyl-2-(3-fluoro-N-(2-pyridin-4-ylacetyl)anilino)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C28H30FN3O2/c1-20-8-5-6-13-25(20)27(28(34)31-23-10-3-2-4-11-23)32(24-12-7-9-22(29)19-24)26(33)18-21-14-16-30-17-15-21/h5-9,12-17,19,23,27H,2-4,10-11,18H2,1H3,(H,31,34)

InChI Key

IMNXDWVLNJJERQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CC4=CC=NC=C4

Origin of Product

United States

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